REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:16]=[CH:15][C:14]([OH:17])=[C:13]2[C:9]=1[CH2:10][CH2:11][C:12]2=[O:18].S(OC)(OC)(=O)=O>CC(C)=O>[F:7][C:8]1[CH:16]=[CH:15][C:14]([O:17][CH3:1])=[C:13]2[C:9]=1[CH2:10][CH2:11][C:12]2=[O:18] |f:0.1.2|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
FC1=C2CCC(C2=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
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Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
ADDITION
|
Details
|
water is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for a further hour
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
with methylene chloride and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CCC(C2=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |